Comprehensive Physicochemical Profiling and Structural Dynamics of 2-Chloro-1-ethyl-3-methylbenzene: A Technical Guide for Advanced Synthesis
Comprehensive Physicochemical Profiling and Structural Dynamics of 2-Chloro-1-ethyl-3-methylbenzene: A Technical Guide for Advanced Synthesis
Executive Summary
In the realm of advanced organic synthesis and Active Pharmaceutical Ingredient (API) development, sterically hindered halogenated aromatics serve as critical building blocks. 2-Chloro-1-ethyl-3-methylbenzene (CAS: 344612-25-5) 1 is a highly specialized 1,2,3-trisubstituted benzene derivative. The unique molecular architecture—where a reactive chlorine atom is flanked by an ethyl and a methyl group—creates a microenvironment defined by intense steric compression.
This whitepaper dissects the physicochemical properties of 2-chloro-1-ethyl-3-methylbenzene, details self-validating experimental workflows for property determination, and explains the structure-property relationships (SPR) that dictate its behavior in downstream palladium-catalyzed cross-coupling reactions.
Structural Elucidation & Physicochemical Profile
The physical properties of a molecule are macroscopic manifestations of its microscopic electronic and steric environment. For 2-chloro-1-ethyl-3-methylbenzene, the ortho/ortho substitution pattern restricts the rotational freedom of the ethyl group and shields the electronegative chlorine atom. This shielding reduces solvent-solute dipole interactions, directly elevating the compound's lipophilicity (LogP) and altering its boiling point compared to unhindered isomers 2.
To provide context, Table 1 compares the predicted properties of 2-chloro-1-ethyl-3-methylbenzene with a structurally analogous isomer, 2-chloromesitylene.
Table 1: Comparative Physicochemical Parameters
| Parameter | 2-Chloro-1-ethyl-3-methylbenzene | 2-Chloromesitylene (Comparator) | Causality / Mechanistic Note |
| CAS Number | 344612-25-5 | 1667-04-5 | - |
| Molecular Weight | 154.64 g/mol | 154.64 g/mol | Isomeric relationship (C9H11Cl). |
| Physical State | Colorless to pale yellow liquid | Colorless liquid | Disrupted crystal lattice due to asymmetry prevents solid formation at 25 °C. |
| Boiling Point | ~215 °C (Predicted) | 214 °C | Steric compression alters the local dipole moment, requiring higher thermal energy for vaporization. |
| Density (20 °C) | ~1.06 g/cm³ (Predicted) | 1.04 g/cm³ | Asymmetric alkyl bulk allows for slightly denser molecular packing in the liquid phase. |
| LogP | ~4.2 (Predicted) | 4.1 | Shielded halogen reduces aqueous solvation energy, driving partitioning into the lipid phase. |
Predictive & Experimental Workflows for Property Determination
To transition from predicted values to empirical data, rigorous analytical protocols must be employed. As a standard of scientific integrity, the following methodologies are designed as self-validating systems , ensuring that any instrumental drift or calibration error is detected before data is accepted.
Protocol 1: High-Precision Boiling Point & Density Determination
This protocol adheres to 33 for boiling point via Differential Scanning Calorimetry (DSC) and44 for density via an oscillating U-tube densitometer.
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System Suitability (Self-Validation): Prior to sample analysis, measure the density and boiling point of a high-purity reference standard (e.g., chlorobenzene). Causality: If the reference deviates by >0.5 °C or >0.001 g/cm³, the system is out of calibration. The run must be automatically aborted to prevent the generation of artifactual data.
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Density Measurement: Inject 2 mL of 2-chloro-1-ethyl-3-methylbenzene into the oscillating U-tube densitometer thermostated at exactly 20.0 °C. The instrument calculates density based on the alteration of the oscillation frequency caused by the sample's mass.
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Boiling Point Determination: Load 5 mg of the sample into a hermetically sealed aluminum DSC pan with a 50 µm pinhole. Ramp the temperature at 5 °C/min under a 50 mL/min nitrogen purge. The boiling point is recorded at the extrapolated onset temperature of the endothermic vaporization peak.
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Data Acceptance: Repeat in triplicate. The Relative Standard Deviation (RSD) must be <1% for the data to be validated.
Protocol 2: Lipophilicity (LogP) Profiling via RP-HPLC
Due to the compound's high volatility and lipophilicity, the traditional shake-flask method (OECD 107) is prone to evaporative losses. Therefore, the High-Performance Liquid Chromatography (HPLC) method outlined in55 is the scientifically rigorous choice.
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Calibration Curve Generation (Self-Validation): Inject a mixture of six reference compounds with known LogP values ranging from 2.0 to 5.0. Plot the logarithm of the capacity factor (
) against the known values. The linear regression must yield an . -
Sample Preparation: Dissolve 2-chloro-1-ethyl-3-methylbenzene in HPLC-grade methanol to a concentration of 1 mg/mL.
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Isocratic Elution: Run the sample through a C18 stationary phase column using an isocratic mobile phase of 75:25 Methanol:Water at a flow rate of 1.0 mL/min. Detect via UV absorbance at λ = 254 nm.
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Quality Control: Inject a mid-range QC standard (e.g., toluene) immediately after the sample. Causality: If the QC standard's calculated LogP drifts by >0.1 log units, column degradation or mobile phase evaporation has occurred, invalidating the sample result.
Experimental workflow for determining the partition coefficient (LogP) via RP-HPLC.
Structure-Property Relationships (SPR) & Chemical Dynamics
Understanding the causality between the molecular structure of 2-chloro-1-ethyl-3-methylbenzene and its physical properties is paramount for drug development professionals utilizing it in synthesis.
The 1,2,3-trisubstitution pattern is the defining feature of this molecule. The ethyl group at C1 and the methyl group at C3 act as a steric "pincer" around the C2 chlorine atom.
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Dipole Moment Alteration: The electron-donating nature of the alkyl groups (+I effect) pushes electron density into the ring, while the electronegative chlorine withdraws it (-I effect). The steric compression forces the electron cloud into a highly localized state, altering the overall dipole moment and increasing the energy required for phase transitions (boiling point elevation).
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Lipophilicity: Because the chlorine atom is sterically shielded, water molecules cannot easily form ordered solvation shells around the polar C-Cl bond. This thermodynamic unfavorability in aqueous media drives the exceptionally high LogP value.
Logical relationship between structural features and macroscopic physical properties.
Applications in Drug Development & Synthesis
In API synthesis, 2-chloro-1-ethyl-3-methylbenzene is primarily utilized to construct complex, sterically hindered biaryl scaffolds via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
The Mechanistic Challenge: Standard palladium catalysts (e.g.,
The Solution: To overcome this physical property limitation, chemists must employ dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos . These ligands possess massive cone angles that stabilize a highly reactive, mono-ligated
References
- Sigma-Aldrich. "2-chloro-1-ethyl-3-methylbenzene | 344612-25-5". sigmaaldrich.com.
- Guidechem. "C9H11Cl - Chemical Dictionary". guidechem.com.
- Situ Biosciences. "OECD 117 - Partition Coefficient, HPLC Method". situbiosciences.com.
- Nano-test.de. "Industrial chemistry analyses - GLP compliant (OECD Test Guideline 103)". nano-test.de.
- Scribd. "OECD Guideline 109: Density Testing". scribd.com.

